molecular formula C₂₆H₄₁NNa₂O₇S B1141794 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt CAS No. 64936-82-9

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt

Cat. No.: B1141794
CAS No.: 64936-82-9
M. Wt: 557.65
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Description

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt is a complex organic compound that belongs to the class of bile acids Bile acids are steroid acids found predominantly in the bile of mammals This particular compound is known for its unique structure, which includes a sulfate group and a disodium salt, making it highly soluble in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt typically involves multiple steps. The starting material is usually a bile acid derivative, which undergoes a series of chemical reactions to introduce the hydroxy, carboxymethylamide, and sulfate groups. Common reagents used in these reactions include sulfuric acid for sulfonation, and various organic solvents for purification and crystallization .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could result in the removal of the sulfate group, leading to a simpler bile acid derivative .

Scientific Research Applications

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt involves its interaction with specific molecular targets and pathways. It is known to interact with bile acid receptors in the liver, influencing bile acid synthesis and secretion. The sulfate group enhances its solubility and bioavailability, allowing it to effectively modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3alpha-Hydroxy-5beta-cholan 24-oic acid N-[carboxymethyl]amide 3-sulfate disodium salt is unique due to its sulfate group and disodium salt form, which confer enhanced solubility and distinct biological activities compared to other bile acids. This makes it particularly valuable in research and industrial applications where these properties are advantageous .

Properties

InChI

InChI=1S/C26H43NO7S.Na/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKXGSBTGBBCHS-LGURPPGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64936-82-9
Record name 3-Sulfoglycolithocholic acid disodium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64936-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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